![molecular formula C19H18N2O6S3 B2852639 4-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896343-85-4](/img/structure/B2852639.png)
4-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide
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Description
4-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide, also known as NTB, is a sulfonamide compound with potential therapeutic applications. It is a white powder with a molecular weight of 479.55 g/mol and a melting point of 248-252°C. NTB has been extensively studied for its biological activity and potential use in various scientific research applications.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A study on the synthesis and biochemical evaluation of sulfonamides as inhibitors highlighted the role of compounds like 4-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide in inhibiting enzymes such as kynurenine 3-hydroxylase. High-affinity inhibitors for this enzyme were identified, demonstrating potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Chemical Space Exploration
The application of nitrobenzenesulfonamides in solid-phase synthesis has been reviewed, illustrating their use as key intermediates in various chemical transformations. This highlights the versatility of such compounds in synthesizing diverse privileged scaffolds, indicating their potential in drug discovery and chemical biology (Veronika Fülöpová & Miroslav Soural, 2015).
Electronic Properties and Metal Complexes
Research into the electronic properties of transition metal complexes containing sulfonamidoquinoline ligands, including those similar to 4-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide, expands understanding of their coordination chemistry. This has implications for materials science and the development of new catalysts or electronic materials (Matthew T Gole et al., 2021).
properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S3/c1-14-4-8-16(9-5-14)29(24,25)19(18-3-2-12-28-18)13-20-30(26,27)17-10-6-15(7-11-17)21(22)23/h2-12,19-20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXISMSXRUMHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide |
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